Acute Toxicity vs. Parent Sulfanilamide in Murine Model
The Schiff base condensation product of sulfanilamide with vanillin—which constitutes the core structure of 4-Amino-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide—was directly compared with unmodified sulfanilamide for acute toxicity. The synthesized compound exhibited an LD50 of 1677.2 mg/kg body weight following intraperitoneal administration in Balb/c mice (Dixon up-and-down method), a value that places it in the mild-to-low acute toxicity category [1]. By contrast, the parent sulfanilamide drug carries well-established toxicity concerns including crystalluria and hypersensitivity at therapeutic doses far below this LD50, though a direct numerical LD50 comparison from the same study is not reported. In subacute hematological assessment, groups treated with the Schiff base at 1/20 LD50 (83.86 mg/kg) showed TWBC and DWBC values approaching control levels, while sulfanilamide-treated groups at equivalent fractions of its LD50 exhibited greater hematological perturbation, indicating a reduced relative toxicity burden for the Schiff base derivative [1].
| Evidence Dimension | Acute oral/intraperitoneal toxicity (LD50) |
|---|---|
| Target Compound Data | LD50 = 1677.2 mg/kg (Balb/c mouse, i.p., Dixon method) |
| Comparator Or Baseline | Parent sulfanilamide: LD50 not reported in same study; clinical adverse effect profile includes crystalluria and hypersensitivity at sub-gram doses |
| Quantified Difference | Target compound LD50 classifies as mild toxicity; WBC parameters (TWBC, DWBC) in Schiff base-treated rabbits showed closer approximation to control values than sulfanilamide-treated groups |
| Conditions | Balb/c mouse model; i.p. administration; Dixon up-and-down method; subacute hematological evaluation in local male rabbits over 3 weeks |
Why This Matters
Procurement decisions for in vivo pharmacological screening require compounds with an established and favorable toxicity margin; the quantified LD50 of 1677.2 mg/kg provides a reproducible reference point for dose-range-finding that is absent for many unscreened sulfonohydrazide analogs.
- [1] Al-Halfi, H. A. G.; Al-Masoudi, W. A.; Alrekabi, A. A. Synthesis and Physiological Study of Schiff Base Derived from Sulfanilamide and Vaniline. Basrah Journal of Veterinary Research, 2020, 19(3), 281–287. View Source
